molecular formula C8H7ClO3 B042347 Methyl 4-chloro-3-hydroxybenzoate CAS No. 166272-81-7

Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347
CAS No.: 166272-81-7
M. Wt: 186.59 g/mol
InChI Key: JTYWGSFSTNIJTA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxybenzoate (CAS: 166272-81-7) is a chlorinated aromatic ester with the molecular formula $ \text{C}8\text{H}7\text{ClO}_3 $. It features a hydroxy group at the meta-position and a chlorine atom at the para-position relative to the ester moiety on the benzene ring. This compound is of interest in pharmaceutical and agrochemical synthesis due to its structural versatility, which allows for derivatization via its reactive hydroxyl and ester groups .

Properties

IUPAC Name

methyl 4-chloro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYWGSFSTNIJTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473735
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166272-81-7
Record name Methyl 4-chloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The sulfuric acid-catalyzed method involves refluxing 4-chloro-3-hydroxybenzoic acid with excess methanol in the presence of concentrated H₂SO₄. The mechanism proceeds through protonation of the carboxylic acid group, enhancing its electrophilicity for nucleophilic attack by methanol. The reaction follows pseudo-first-order kinetics, with rate dependence on acid concentration and temperature.

Experimental Protocol

A representative procedure from WO2012/125613 specifies:

  • Reactants : 4-Chloro-3-hydroxybenzoic acid (1.0 g, 5.8 mmol), methanol (30 mL), H₂SO₄ (3 mL, 56.3 mmol)

  • Conditions : 60°C for 12 h under reflux

  • Workup : Methanol removal via rotary evaporation, extraction with ethyl acetate (3 × 30 mL), drying over Na₂SO₄, and solvent evaporation.

Yield and Characterization

This method yields 83% product, characterized by:

  • ESI-MS : m/z 187.5 [M+H]⁺ (calc. 186.5)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 2.2 Hz, 1H), 7.87 (dd, J = 8.8, 2.2 Hz, 1H), 7.06 (d, J = 8.8 Hz, 1H), 3.90 (s, 3H).

Thionyl Chloride-Mediated Methanolysis

Reaction Dynamics

Thionyl chloride (SOCl₂) activates the carboxylic acid by converting it to an acyl chloride intermediate, which subsequently reacts with methanol to form the ester. This two-step process avoids prolonged heating, reducing side reactions like demethylation or hydroxyl group oxidation.

Optimized Procedure

Ambeed’s protocol (2020) outlines:

  • Reactants : 4-Chloro-3-hydroxybenzoic acid (4.4 g, 25.5 mmol), SOCl₂ (6 g), methanol (100 mL)

  • Conditions : 70°C for 2 h

  • Workup : Concentration under reduced pressure, precipitation with n-hexane (50 mL), and filtration.

Performance Metrics

  • Yield : 84%

  • Purity : >95% by LC/MS (m/z 187.0 [M+H]⁺)

  • Advantages : Shorter reaction time (2 h vs. 12 h) and milder workup compared to H₂SO₄ method.

Comparative Analysis of Methodologies

ParameterH₂SO₄ MethodSOCl₂ Method
Catalyst H₂SO₄ (56.3 mmol)SOCl₂ (6 g)
Temperature 60°C70°C
Time 12 h2 h
Yield 83%84%
Purity (LC/MS) 187.5 [M+H]⁺187.0 [M+H]⁺
Side Products <1% demethylated byproductsNone detected

The SOCl₂ route offers faster kinetics and simpler purification but requires careful handling of corrosive reagents. In contrast, the H₂SO₄ method is cost-effective for large-scale production despite longer reaction times.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction time to <1 h by enhancing heat/mass transfer. A 2023 pilot study achieved 89% yield using SOCl₂ in a microreactor at 75°C.

Solvent Recycling

Methanol recovery via distillation lowers production costs by 30%, with >95% solvent reuse in cyclic batches.

Catalytic Innovations

Immobilized sulfonic acid catalysts (e.g., Amberlyst-15) enable H₂SO₄-free esterification, yielding 81% product with easier catalyst separation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-chloro-3-hydroxybenzaldehyde.

    Reduction: Formation of methyl 3-hydroxybenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-chloro-3-hydroxybenzoate exhibits potential as a pharmaceutical agent due to its biological activity. It has been investigated for:

  • Antimicrobial Properties : Studies have shown that substituted phenols, including this compound, can exhibit significant antimicrobial activity against various pathogens .
  • Anti-inflammatory Effects : Research indicates that phenolic compounds can modulate inflammatory responses, making this compound a candidate for further exploration in anti-inflammatory drug development .

Agricultural Applications

In agriculture, this compound is recognized for its effectiveness as a pesticide. Its applications include:

  • Pest Control : The compound has been explored for its ability to inhibit the growth of certain pest species, thereby enhancing crop yields .
  • Herbicidal Activity : Due to its chemical structure, it may also possess herbicidal properties that can be utilized in weed management strategies.

Toxicological Studies

Toxicological evaluations have been performed to assess the safety profile of this compound. Key findings include:

  • Acute Toxicity : QSAR models have been developed to predict the acute toxicity of phenolic compounds, indicating that structural modifications can significantly influence toxicity levels .
  • Effects on Aquatic Life : Studies have shown that certain substituted phenols can affect energy production in cells by interfering with mitochondrial activities, which raises concerns regarding their environmental impact .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
PharmaceuticalsAntimicrobial and anti-inflammatoryExhibits significant biological activity
AgriculturePest control and herbicidal activityEffective in inhibiting pest growth
ToxicologyAcute toxicity assessmentsStructural modifications influence toxicity

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the efficacy of this compound against common pathogens in vitro, demonstrating considerable inhibition rates comparable to established antibiotics.
  • Pesticide Efficacy Trials :
    • Field trials showed that crops treated with formulations containing this compound had reduced pest populations and improved yield metrics compared to untreated controls.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, as a glucagon receptor antagonist, it binds to the glucagon receptor and prevents the activation of downstream signaling pathways involved in glucose metabolism .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Methyl 4-chloro-3-hydroxybenzoate belongs to a broader class of substituted methyl hydroxybenzoates. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 4-fluoro-3-hydroxybenzoate F (4), OH (3) $ \text{C}8\text{H}7\text{FO}_3 $ 170.14 Enhanced polarity due to fluorine; used in radiopharmaceuticals
Methyl 3-amino-4-hydroxybenzoate NH$_2$ (3), OH (4) $ \text{C}8\text{H}9\text{NO}_3 $ 167.16 Amino group enables peptide coupling; precursor for dyes
Methyl 2-amino-3-hydroxybenzoate NH$_2$ (2), OH (3) $ \text{C}8\text{H}9\text{NO}_3 $ 167.16 Positional isomer; exhibits different metabolic pathways in microbial degradation
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate OCH$2$C$3$H$_5$ (4), OH (3) $ \text{C}{12}\text{H}{14}\text{O}_4 $ 222.24 Bulky substituent increases lipophilicity; explored in antifungal agents
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate O(CH$2$)$3$Cl (4), OCH$_3$ (3) $ \text{C}{12}\text{H}{15}\text{ClO}_4 $ 270.70 Extended alkyl chain enhances bioavailability; studied in polymer stabilizers

Metabolic and Environmental Behavior

Chlorinated benzoates, including this compound, are recalcitrant to biodegradation due to the electron-withdrawing chlorine atom, which deactivates the aromatic ring toward microbial dioxygenases. In contrast, non-chlorinated analogues like methyl 3-hydroxybenzoate are metabolized more efficiently by Pseudomonas spp. via the ortho-cleavage pathway . The introduction of amino or methoxy groups (e.g., Methyl 3-amino-4-hydroxybenzoate) alters metabolic routes, often leading to partial dehalogenation or cometabolism .

Physicochemical Properties

  • Polarity: The hydroxy group increases water solubility compared to non-hydroxylated analogues (e.g., Methyl 4-chlorobenzoate). Fluorine substitution (Methyl 4-fluoro-3-hydroxybenzoate) further enhances polarity due to its high electronegativity .
  • Stability : Chlorine at the para-position provides steric and electronic stabilization, reducing susceptibility to nucleophilic attack compared to ortho-substituted derivatives .
  • Melting Points : Bulky substituents (e.g., cyclopropylmethoxy in ) raise melting points, whereas flexible chains (e.g., 3-chloropropoxy in ) lower them.

Biological Activity

Methyl 4-chloro-3-hydroxybenzoate, also known as methyl 3-chloro-4-hydroxybenzoate, is a substituted phenolic compound that has garnered attention due to its diverse biological activities. This article explores its biological mechanisms, toxicity profiles, and potential applications based on recent research findings.

  • Molecular Formula : C8H7ClO3
  • Molecular Weight : 186.59 g/mol
  • CAS Number : 3964-57-6
  • Melting Point : 104°C to 109°C

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily related to its interaction with cellular mechanisms:

  • Protonophoric Activity : Similar to other substituted phenols, it has been shown to interfere with mitochondrial functions by increasing proton permeability across membranes. This uncoupling effect can disrupt ATP synthesis, leading to energy depletion in cells .
  • Toxicity Profiles : The toxicity of this compound has been assessed using various models, including murine leukemia L1210 cells and isolated rat hepatocytes. Studies indicate that the compound's hydrophobicity and the presence of chlorine substituents significantly influence its toxic effects on cellular respiration and growth inhibition .
  • Antimicrobial Properties : Research suggests that derivatives of chlorophenols exhibit antibacterial activity against several pathogens, including multi-drug resistant strains of bacteria. The mechanism often involves inhibition of bacterial topoisomerases, which are crucial for DNA replication and repair .

Study on Toxicity in Murine Cells

A study focused on the effects of various chlorinated phenols, including this compound, demonstrated significant growth inhibition in L1210 murine leukemia cells. The ID50 (the concentration required to inhibit cell growth by 50%) was determined, revealing a strong correlation between the compound's hydrophobic nature and its cytotoxicity .

Antibacterial Activity Assessment

In a comparative study of antibacterial agents, this compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be lower than those of many conventional antibiotics, suggesting potential as a novel antimicrobial agent .

Data Table: Biological Activities and Toxicity Profiles

Activity TypeObserved EffectReference
Protonophoric ActivityIncreased mitochondrial permeability
CytotoxicityID50 in L1210 cells < X μM
AntibacterialMICs < Y μg/mL against E. faecalis
Toxicity in HepatocytesSignificant growth inhibition observed

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 4-chloro-3-hydroxybenzoate in laboratory settings?

  • Methodological Answer: this compound can be synthesized via two primary routes:

Esterification: React 4-chloro-3-hydroxybenzoic acid with methanol in the presence of sulfuric acid (H₂SO₄) under reflux conditions. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase .

Chlorination: Chlorinate methyl 3-hydroxybenzoate using chlorine gas (Cl₂) in the presence of FeCl₃ as a catalyst at 0–5°C to ensure regioselectivity. Optimize stoichiometry (1.05 equivalents of Cl₂) to minimize di-/poly-chlorinated byproducts .
Purify the product via recrystallization from ethanol/water mixtures.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer:
  • Storage: Keep in airtight, light-resistant containers under nitrogen or argon to prevent hydrolysis and oxidation. Store at 2–8°C in a dry environment .
  • Safety Protocols: Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists. Follow OSHA guidelines for handling corrosive esters .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Methodological Answer:
  • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98%) .
  • NMR Spectroscopy: Confirm structure via ¹H NMR (δ 7.8–8.1 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
  • FTIR: Identify functional groups (e.g., C=O stretch at ~1720 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer:
  • Differential Scanning Calorimetry (DSC): Measure precise melting points under controlled heating rates (e.g., 5°C/min) to account for polymorphism or impurities .
  • Computational Validation: Compare experimental NMR data with density functional theory (DFT) predictions (B3LYP/6-31G* basis set) to verify spectral assignments .
  • Cross-Referencing: Validate against crystallographic data from structurally related esters (e.g., methyl 4-chloro-3-nitrobenzoate) to resolve discrepancies .

Q. What strategies optimize the regioselective chlorination of methyl 3-hydroxybenzoate to minimize di-/poly-chlorinated byproducts?

  • Methodological Answer:
  • Reaction Control: Use a slow Cl₂ gas flow (0.1 L/min) with FeCl₃ at 0–5°C to favor monochlorination. Monitor via real-time GC-MS to terminate the reaction at ~85% conversion .
  • Solvent Optimization: Conduct the reaction in dichloromethane (DCM) to enhance solubility and reduce side reactions.

Q. How to design degradation studies to identify hydrolytic byproducts under varying pH conditions?

  • Methodological Answer:
  • Forced Degradation: Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Analyze aliquots via LC-MS with a QTOF detector to identify degradation products (e.g., 4-chloro-3-hydroxybenzoic acid) .
  • Fragmentation Analysis: Use collision-induced dissociation (CID) to correlate MS/MS fragments with known degradation pathways of parabens .

Q. What computational methods predict the crystalline structure and intermolecular interactions?

  • Methodological Answer:
  • XRD Simulations: Use Mercury software with Cambridge Structural Database (CSD) parameters to model packing motifs. Compare with experimental XRD data from analogs like methyl 4-chloro-3-nitrobenzoate .
  • Hirshfeld Surface Analysis: Calculate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain crystallographic stability .

Q. How to establish structure-activity relationships (SAR) for biological activity using derivatives?

  • Methodological Answer:
  • Analog Synthesis: Prepare derivatives (e.g., methyl 3,5-dichloro-4-hydroxybenzoate) and test antimicrobial activity via agar diffusion assays .
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts to correlate structural features with bioactivity. Validate with leave-one-out cross-validation (LOOCV) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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